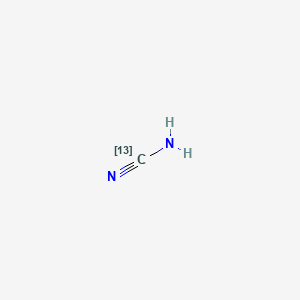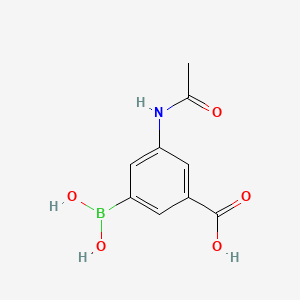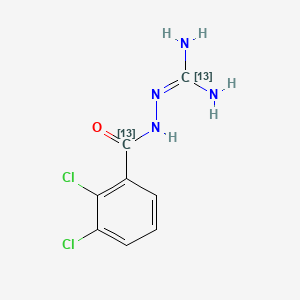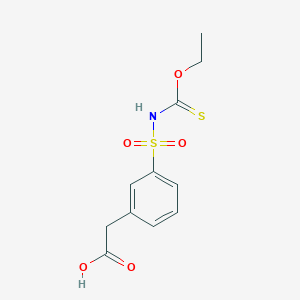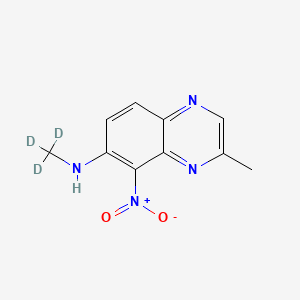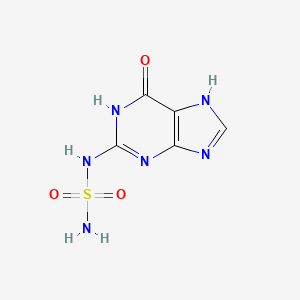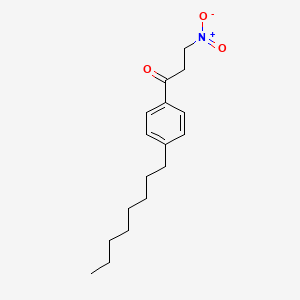
3-Nitro-1-(4-octylphenyl)propan-1-one
Descripción general
Descripción
3-Nitro-1-(4-octylphenyl)propan-1-one (NOPO) is a nitro-containing organic compound that has been widely studied in recent years due to its potential applications in organic synthesis, drug discovery, and biochemistry. NOPO has been shown to possess a variety of unique properties, such as its ability to act as a catalyst for organic reactions and its ability to act as an inhibitor of certain enzymes. In addition, NOPO has been used in a variety of laboratory experiments, such as those involving the synthesis of peptides, the inhibition of enzymes, and the synthesis of pharmaceuticals.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications : A derivative, 2-nitro-3-phenyl-3-(phenylthio)propan-1-ol, was synthesized and subjected to molecular docking studies. This compound showed promising interactions against the target protein cytochrome P450 17A1, involved in the steroid biosynthesis pathway, indicating potential pharmacological applications (Ahamed et al., 2017).
Solvatochromism and Sensing Applications : Nitro-substituted phenolates, including derivatives of 4-[(phenylmethylene)imino]phenolates, demonstrated solvatochromic behavior. These compounds were used as probes for investigating solvent mixtures, indicating their potential as solvatochromic switches and sensing probes (Nandi et al., 2012).
Corrosion Inhibition : 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one was studied as a corrosion inhibitor for mild steel in an acidic solution. This compound showed efficacy in reducing corrosion, demonstrating its utility in materials science and engineering (Hamani et al., 2017).
Photophysical Properties : The study of chalcone derivatives, including (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, in various solvents revealed significant solvatochromic effects. These findings are relevant for the development of materials with specific optical properties (Kumari et al., 2017).
Photoreduction Studies : Research on the photoreduction of nitro compounds, such as 4-cyano-1-nitrobenzene, in propan-2-ol, provides insights into reaction mechanisms that could be relevant for understanding the behavior of similar nitro-substituted compounds (Levy & Cohen, 1979).
Synthesis of Activated Nitro Dienes : The condensation of aldehydes with nitro-substituted CH acids, including nitroacetophenone, to create geminally activated nitro dienes suggests potential applications in organic synthesis (Baichurin et al., 2019).
Mecanismo De Acción
Target of Action
3-Nitro-1-(4-octylphenyl)propan-1-one is an intermediate in the synthesis of 1-Hydroxy-3-nitrodeamino Fingolimod . Fingolimod is a novel immune modulator that prolongs allograft transplant survival in numerous models by inhibiting lymphocyte emigration from lymphoid organs . Therefore, the primary targets of this compound are likely to be the sphingosine-1-phosphate receptors involved in lymphocyte migration.
Mode of Action
Given its role as an intermediate in the synthesis of fingolimod, it may interact with its targets (sphingosine-1-phosphate receptors) to inhibit lymphocyte emigration from lymphoid organs .
Biochemical Pathways
As an intermediate in the synthesis of fingolimod, it is likely to be involved in the sphingosine-1-phosphate signaling pathway, which plays a crucial role in immune cell trafficking .
Pharmacokinetics
Fingolimod is well-absorbed and widely distributed in the body, including the heart, lungs, spleen, muscle, kidneys, bone, and liver .
Result of Action
As an intermediate in the synthesis of fingolimod, it is likely to contribute to the immunomodulatory effects of fingolimod, such as prolonging allograft transplant survival by inhibiting lymphocyte emigration from lymphoid organs .
Propiedades
IUPAC Name |
3-nitro-1-(4-octylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)17(19)13-14-18(20)21/h9-12H,2-8,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNSEIUIBRRLDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)CC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-Methyl-O-(N-Butylfluorescein)-O-{3-[6-O-(D,L-1-ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inositol]}phosphate](/img/structure/B562089.png)
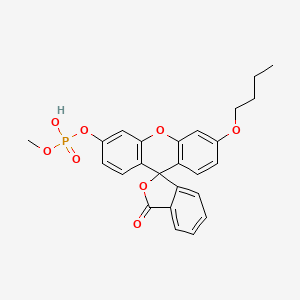
![(3aS,7aS)-8-(1-Ethoxyethoxy)-2,2,6,6-tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxol-4-ol](/img/structure/B562092.png)


